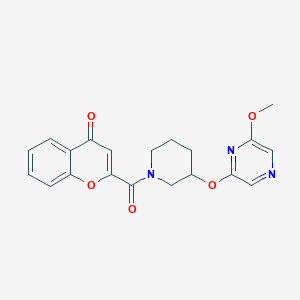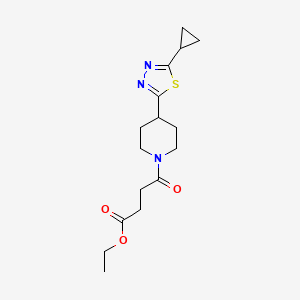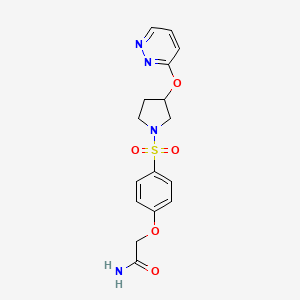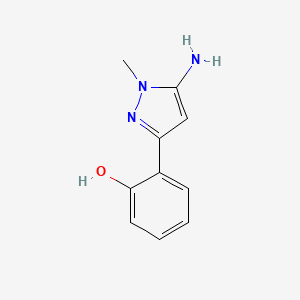
6-Methoxy-4-methylpyridine-3-sulfonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Methoxy-4-methylpyridine-3-sulfonyl chloride is a chemical compound with the CAS Number: 2303420-96-2 . It has a molecular weight of 221.66 and its IUPAC name is this compound . It is stored at a temperature of 4 degrees Celsius and is usually in the form of a powder .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H8ClNO3S/c1-5-3-7 (12-2)9-4-6 (5)13 (8,10)11/h3-4H,1-2H3 . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a powder and is stored at a temperature of 4 degrees Celsius . It has a molecular weight of 221.66 .科学的研究の応用
Synthesis and Chemical Reactions
Ionic Liquid for Synthesis : 6-Methoxy-4-methylpyridine-3-sulfonyl chloride has been utilized as an efficient and recyclable ionic liquid in the synthesis of fused 3,4-dihydropyrimidin-2(1H)-ones and thiones via a modified Biginelli reaction. This process involves one-pot three-component condensation, yielding analytically pure products in excellent yields within 10–20 minutes under solvent-free conditions (Velpula et al., 2015).
Antimicrobial Activity : Synthesized derivatives of this compound have shown significant antibacterial activities against various strains including E. coli, Staphylococcus aureus, Bacillus subtilis, and Pseudomonas aeruginosa. These studies demonstrate its potential use in creating antimicrobial agents (Mohamed, 2007).
Chloride-Sensitive Fluorescent Indicators : Compounds like 6-Methoxy-N-(3-sulfopropyl)quinolinium (SPQ), a derivative of this compound, have been used for measuring membrane transport of chloride in biological systems. This application in fluorescence studies has established guidelines for synthesizing chloride-sensitive fluorescent indicators for various biological applications (Krapf et al., 1988).
Applications in Membrane Science
- Nanofiltration Membranes : Novel sulfonated thin-film composite nanofiltration membranes have been developed using sulfonated aromatic diamine monomers derived from this compound. These membranes show increased water flux and efficient dye rejection, highlighting their potential in water treatment and dye separation processes (Liu et al., 2012).
Biological and Medical Research
Chloride Activity Measurement in Cells : The chloride-sensitive dye 6-methoxy-1-(3-sulfonatopropyl)quinolinium (SPQ), derived from this compound, has been used to measure cell chloride activity, especially in studies involving the rabbit proximal convoluted tubule. This methodology provides insights into cell chloride transport mechanisms (Krapf et al., 1988).
Proton Transport Measurement : SPQ's fluorescence quenching by hydrogen ion buffers can be utilized to measure proton transport across liposomal membranes. This technique has been applied to study proton transport mediated by ionophores and specific proteins, providing a sensitive assay for proton flux studies (Orosz & Garlid, 1993).
Safety and Hazards
6-Methoxy-4-methylpyridine-3-sulfonyl chloride is classified as dangerous, with hazard statements H302 and H314 . This means it is harmful if swallowed and causes severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
特性
IUPAC Name |
6-methoxy-4-methylpyridine-3-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO3S/c1-5-3-7(12-2)9-4-6(5)13(8,10)11/h3-4H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXDMDKILVHLUFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1S(=O)(=O)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[4-(ethoxycarbonyl)-5-imino-2,5-dihydro-1H-pyrazol-1-yl]acetic acid](/img/structure/B2654416.png)

![3-Methoxy-4-[2-[1-[2-(4-methoxyphenyl)ethyl]-2,5-dimethylpyrrol-3-yl]-2-oxoethoxy]benzaldehyde](/img/structure/B2654418.png)
![N-[4-[(3Ar,6aR)-3,3-dimethyl-2,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrole-1-carbonyl]phenyl]prop-2-enamide](/img/structure/B2654421.png)
![3,5,7-Trimethyl-2-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2654422.png)
![1-[(3,5-dimethylisoxazol-4-yl)methyl]-3-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one](/img/structure/B2654423.png)

![1-[3-({Methyl[(4-methyl-1,3-thiazol-5-yl)methyl]amino}methyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2654426.png)
![O-(4-{2-[(4-fluorophenyl)sulfanyl]acetyl}-2,6-dimethylphenyl) N,N-dimethylcarbamothioate](/img/structure/B2654429.png)
![2-((4-fluorophenyl)thio)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)acetamide](/img/structure/B2654430.png)

![N-(2-chloro-6-methylphenyl)-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2654436.png)
![N-(3-{5-methyl-1-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazol-4-yl}-1,2,4-thiadiazol-5-yl)benzamide](/img/structure/B2654437.png)